7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane
Description
The compound falls within the category of diazaspiro[4.5]decane derivatives, a class of compounds known for their unique molecular architecture and potential applications in material science, pharmacology, and organic synthesis. These molecules often feature in studies due to their intriguing chemical and physical properties, which arise from the spirocyclic structure and functional groups attached to it.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives, including the target compound, often involves multicomponent reactions that offer high atom economy. A noteworthy method involves isocyanide-based multicomponent reactions, enabling the efficient preparation of various diazaspiro[4.5]decane derivatives under controlled conditions (Soleimani et al., 2013). Another approach includes one-step syntheses that form diazaspiro[4.5]decane scaffolds with exocyclic double bonds, highlighting the versatility of these frameworks (Li et al., 2014).
Molecular Structure Analysis
Crystal and molecular structure studies of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provide insight into the molecular geometry and intermolecular interactions present in this class of compounds. These studies often reveal complex hydrogen bonding patterns and the influence of π conjugation on the overall structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[4.5]decane derivatives can be influenced by the presence of fluorine atoms and the specific arrangement of the spirocyclic system. For example, fluorination reactions of imidazo[1,2-a]pyridines have shown that the presence of fluorine can significantly alter the chemical reactivity and properties of these compounds (Liu et al., 2015).
properties
IUPAC Name |
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1H-imidazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O/c20-15-3-2-14(8-16(15)21)10-24-6-1-4-19(11-24)5-7-25(12-19)18(26)17-9-22-13-23-17/h2-3,8-9,13H,1,4-7,10-12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKLBVFWJBOJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CN=CN3)CN(C1)CC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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